Ethyl 2-(pyridin-2-ylsulfanyl)propanoate
CAS No.: 114827-49-5
Cat. No.: VC5073658
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114827-49-5 |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 |
| IUPAC Name | ethyl 2-pyridin-2-ylsulfanylpropanoate |
| Standard InChI | InChI=1S/C10H13NO2S/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |
| Standard InChI Key | KEEXIBVEPRLFHI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)SC1=CC=CC=N1 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
Ethyl 2-(pyridin-2-ylsulfanyl)propanoate features a pyridine ring substituted at the 2-position with a sulfanyl group, which is further connected to a propanoate ethyl ester (Fig. 1). The molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol. The sulfur atom introduces nucleophilic reactivity, while the ester group provides sites for hydrolysis or transesterification.
Key structural attributes:
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Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, conferring basicity (pKa ~1.3 for pyridine).
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Sulfanyl bridge: The -S- linkage between pyridine and the propanoate chain enhances molecular flexibility and participates in redox reactions .
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Ethyl ester: A hydrolyzable group that influences solubility and metabolic stability .
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₃NO₂S | |
| Molecular weight | 211.28 g/mol | |
| Boiling point | Not reported | – |
| Solubility | Likely soluble in organic solvents (e.g., ethyl acetate, acetone) |
Synthetic Methodologies and Optimization
Primary Synthesis Route
The most efficient synthesis involves the nucleophilic substitution of 2-pyridinethione with ethyl (±)-2-bromopropionate in acetone, catalyzed by sodium carbonate (Scheme 1) :
Reaction conditions:
Mechanistic insights:
The thiolate anion (generated from 2-pyridinethione deprotonation) attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing bromide and forming the C-S bond .
Alternative Approaches and Comparative Analysis
A patent describing the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate (a structural analog) highlights methods applicable to sulfur-containing variants :
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Stepwise synthesis: Involves N-oxide intermediates and Pd/C-catalyzed hydrogenation, achieving 86% yield after recrystallization .
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Challenges: Long reaction times (24–100 hours) and moderate yields (30–52%) in prior methods underscore the efficiency of the Na₂CO₃/acetone route .
Biological and Pharmacological Implications
Antimicrobial Activity
Pyridine-thioether derivatives exhibit broad-spectrum antimicrobial properties. For example, ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate (a structural analog) shows efficacy against Staphylococcus aureus (MIC: 8 µg/mL). While direct data for ethyl 2-(pyridin-2-ylsulfanyl)propanoate are unavailable, its similarity to bioactive analogs suggests comparable potential.
Enzyme Interaction Studies
The compound may inhibit enzymes via:
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Pyridine coordination: Binding to heme-containing enzymes (e.g., cytochrome P450).
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Sulfur-mediated redox modulation: Altering cysteine residues in active sites.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for thrombin inhibitors (e.g., dabigatran etexilate intermediates) . Its sulfur and ester groups facilitate further functionalization:
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Amide formation: Coupling with amines to yield protease inhibitors.
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Sulfone derivatives: Enhancing metabolic stability for drug candidates .
Material Science Applications
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